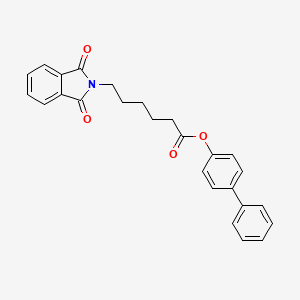![molecular formula C13H17Cl3N4O3S2 B12006781 N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12006781.png)
N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE is a complex organic compound that features a combination of trichloroethyl, sulfamoylphenyl, and thioureido groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the thioureido group: This can be achieved by reacting an appropriate isothiocyanate with an amine.
Introduction of the sulfamoylphenyl group: This step might involve sulfonation reactions followed by coupling with the thioureido intermediate.
Attachment of the trichloroethyl group: This could be done through nucleophilic substitution reactions.
Final assembly: The butyramide moiety is introduced, possibly through amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group.
Reduction: Reduction reactions might target the trichloroethyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the trichloroethyl group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Medically, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it might find applications in the development of new materials or as a specialty chemical in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2,2-Trichloroethyl)-thiourea
- N-(4-Sulfamoylphenyl)-thiourea
- Butyramide derivatives
Uniqueness
What sets N-(2,2,2-TRICHLORO-1-(3-(4-SULFAMOYL-PHENYL)-THIOUREIDO)-ETHYL)-BUTYRAMIDE apart is the combination of its functional groups, which might confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H17Cl3N4O3S2 |
|---|---|
Molekulargewicht |
447.8 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C13H17Cl3N4O3S2/c1-2-3-10(21)19-11(13(14,15)16)20-12(24)18-8-4-6-9(7-5-8)25(17,22)23/h4-7,11H,2-3H2,1H3,(H,19,21)(H2,17,22,23)(H2,18,20,24) |
InChI-Schlüssel |
LAEKGZQVJNQEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


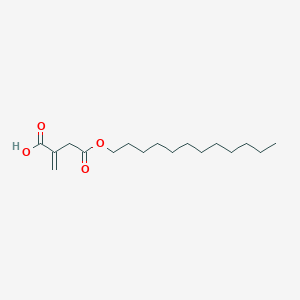
![2-([(4-Methylphenyl)sulfonyl]amino)phenyl 4-methylbenzenesulfonate](/img/structure/B12006702.png)
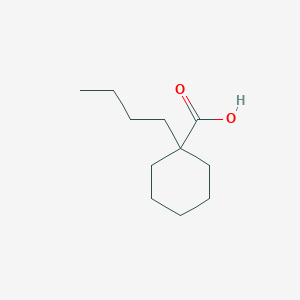
![5-(4-tert-butylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006734.png)
![2-methoxy-4-[(E)-2-phenylethenyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B12006740.png)
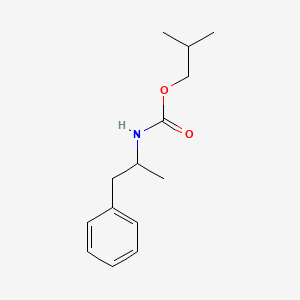
![(5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006751.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)
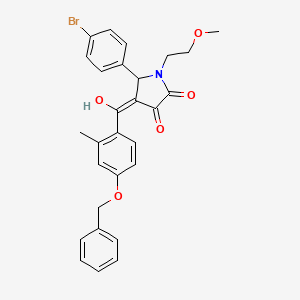

![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)

![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)
